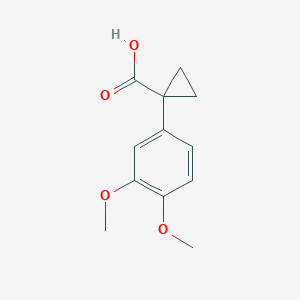

4-溴-2-硝基-5-(三氟甲基)苯胺

描述

The compound 4-Bromo-2-nitro-5-(trifluoromethyl)aniline is a chemical of interest in various fields of research, particularly in the synthesis of liquid crystalline materials, agrochemical intermediates, and paramagnetic heterocycles. It is related to a family of brominated anilines that have been studied for their unique properties and potential applications in material science and pharmaceuticals.

Synthesis Analysis

The synthesis of related brominated anilines has been explored in several studies. For instance, a homologous series of 4-(4-bromopropyloxy)-4'-(4-alkyloxybenzylidene)anilines was prepared to investigate their liquid crystalline properties, which are influenced by the presence of a bromine atom in the propyloxy side chain . Another study improved the synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, achieving a high yield and purity, which is an important agrochemical intermediate . Additionally, the synthesis of 4-Bromo-N-[4-(dimethylamino)benzylidene]aniline was reported, with its crystal structure characterized by X-ray diffraction . These studies demonstrate the diverse synthetic routes and the importance of brominated anilines in various applications.

Molecular Structure Analysis

The molecular structure of brominated anilines has been characterized in some studies. For example, the crystal structure of 4-Bromo-N-[4-(dimethylamino)benzylidene]aniline was determined, showing that it crystallizes in the monoclinic crystal system with two independent molecules in the asymmetric unit . The dihedral angles between the two aromatic rings in these molecules were found to be significantly different, which could affect their physical properties and reactivity.

Chemical Reactions Analysis

Brominated anilines are versatile synthons for the synthesis of various chemical structures. One study used 4-bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxyl radicals for the synthesis of new paramagnetic heterocycles, demonstrating the reactivity of brominated anilines in creating complex molecules with potential applications in material science . Another study synthesized all-para-brominated oligo(N-phenyl-m-aniline)s, which were then oxidized into high-spin cationic states, indicating the potential for creating materials with unique electronic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated anilines are closely related to their molecular structure. The study on the homologous series of 4-(4-bromopropyloxy)-4'-(4-alkyloxybenzylidene)anilines revealed that the thermal behavior and mesomorphic properties are significantly influenced by the molecular structure, particularly the phase transition temperatures and anisotropic change . The presence of the bromine atom was found to alter the mesomorphic properties, which is crucial for the design of liquid crystalline materials.

科学研究应用

分子结构和光谱性质

- 使用DFT和实验光谱技术探索了4-溴-2-硝基苯胺等化合物的分子结构、光谱和电学性质。这些研究对于理解基本性质以及在材料科学等各个领域的潜在应用至关重要(Hernández-Paredes等,2015)。

振动分析和非线性光学材料

- 对4-溴-2-硝基-5-(三氟甲基)苯胺进行了详细的振动分析,揭示了其结构和在非线性光学(NLO)材料中的潜在用途。这种研究对于开发用于光学和电子应用的新材料至关重要(Revathi et al., 2017)。

合成和优化

- 涉及4-溴-2-硝基-5-(三氟甲基)苯胺作为起始物质的合成过程已经针对各种化合物进行了优化。这些合成方法对于高效生产化学品以及获得更高产率至关重要,这在研究和工业应用中都很重要(Wu et al., 2013)。

光谱研究

- 对4-硝基-3-(三氟甲基)苯胺进行了广泛的光谱研究,以研究其振动、结构、热力学和电子性质。这项研究对于化学和材料科学中的应用至关重要,其中理解这些性质是至关重要的(Saravanan et al., 2014)。

新化合物合成

- 使用4-溴-2-硝基-5-(三氟甲基)苯胺进行了合成新化合物的研究。创造新化合物在制药、材料科学和化学等领域具有广泛的影响(Yi-feng, 2010)。

在色谱法中的应用

- 研究了该化合物在薄层色谱中的应用,特别是在对苯胺的同分异构体卤素和硝基衍生物进行分析方面。这对于分析化学至关重要,其中准确和高效的分离技术是必不可少的(Fishbein, 1967)。

安全和危害

属性

IUPAC Name |

4-bromo-2-nitro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTYWQVWAJBPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)[N+](=O)[O-])Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470756 | |

| Record name | 4-bromo-2-nitro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

683241-86-3 | |

| Record name | 4-bromo-2-nitro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)

![8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine](/img/structure/B1279553.png)

![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)